1-(4-chlorophenyl)-4-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)piperazine
Overview
Description
1-(4-chlorophenyl)-4-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)piperazine is a useful research compound. Its molecular formula is C18H20ClN2O3P and its molecular weight is 378.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.0900072 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Piperazine Derivatives in Pharmacological Research
Piperazine derivatives have been explored for their diverse pharmacological properties. For example, studies on trifluoromethylphenylpiperazine (TFMPP) and benzylpiperazine (BZP) have investigated their psychoactive effects, drawing parallels to amphetamines and MDMA due to their stimulant and euphoric properties. These substances have been used to understand the mechanisms of action of psychoactive drugs and their effects on human subjects, including mood, cognition, and perception changes. Such research contributes to the broader understanding of neurotransmitter systems, particularly serotonin, and their roles in mood regulation and psychiatric disorders (Jan et al., 2010; Lin et al., 2011).
Metabolic Studies
Metabolism and disposition studies of psychoactive and therapeutic agents provide crucial information for drug development and safety evaluation. Research on compounds like venetoclax, an inhibitor of the B-cell lymphoma-2 (Bcl-2) protein, involves detailed investigations into how drugs are absorbed, metabolized, and excreted in humans. These studies help identify metabolic pathways, major metabolites, and potential interactions with other substances, guiding dosage recommendations and monitoring for adverse effects. For venetoclax, extensive metabolism and the primary routes of elimination have been characterized, informing its clinical use for treating hematologic malignancies (Liu et al., 2017).
Neuroendocrine and Behavioral Effects
Investigations into the neuroendocrine and behavioral effects of piperazine derivatives provide insights into their potential therapeutic applications or side effects. For example, the response to the serotonin agonist m-chlorophenyl-piperazine (mCPP) in individuals with panic disorder or major depression can elucidate the role of serotonin receptors in these conditions. Studies have shown that mCPP can induce hormone release and behavioral changes, offering a window into the pathophysiology of psychiatric disorders and the therapeutic potential of targeting the serotonin system (Kahn et al., 2004).
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-2,4-dihydro-1,5,3λ5-benzodioxaphosphepine 3-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN2O3P/c19-15-5-7-16(8-6-15)20-9-11-21(12-10-20)25(22)13-23-17-3-1-2-4-18(17)24-14-25/h1-8H,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUQBPVOSQEEGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)P3(=O)COC4=CC=CC=C4OC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN2O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.